molecular formula C17H14N2O4 B595896 Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 138305-20-1

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B595896
M. Wt: 310.309
InChI Key: JMWQFEZRVGPQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C17H14N2O4 . It belongs to the class of heterocyclic compounds known as naphthyridines .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, the class of compounds to which the molecule belongs, has been a subject of considerable interest. Recent achievements in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is characterized by a naphthyridine core, which is a bicyclic system composed of two fused six-membered rings, one of which is aromatic while the other contains two nitrogen atoms .

Scientific Research Applications

Antibacterial Properties

A significant application of compounds related to Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is their antibacterial properties. For instance, derivatives of naphthyridine carboxylic acids, including some with hydroxy and amino substitutions, have been synthesized and found effective against various bacterial infections. This includes compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which displayed significant in vitro and in vivo antibacterial activities, surpassing some existing antibiotics like enoxacin (Egawa et al., 1984).

Synthesis of Heterocyclic Systems

This chemical also plays a role in the synthesis of various heterocyclic systems. For example, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, a precursor of nalidixic acid, was converted into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001).

Intermediate for Biological Active Compounds

Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, closely related to the compound , is an important intermediate for the preparation of naphthyridone derivatives. These derivatives have attracted attention due to their broad spectrum of biological activity. This highlights the compound's role as a crucial intermediate in synthesizing biologically active molecules (Leyva-Ramos et al., 2017).

Gastric Antisecretory Properties

Compounds derived from 2-oxo-1,8-naphthyridine-3-carboxylic acid, which share a structural similarity with the compound , have been shown to possess potent gastric antisecretory properties. This suggests potential therapeutic applications in conditions like ulcers or gastritis (Santilli et al., 1987).

Future Directions

The future directions for research on Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate and similar compounds could involve the development of more ecofriendly, safe, and atom-economical approaches to their synthesis . Additionally, given the wide applicability of 1,8-naphthyridines in medicinal chemistry and materials science, further exploration of their diverse biological activities could be a promising area of research .

properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-17(22)13-14(20)12-9-6-10-18-15(12)19(16(13)21)11-7-4-3-5-8-11/h3-10,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWQFEZRVGPQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715697
Record name Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CAS RN

138305-20-1
Record name Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.